4-Cyano-3-fluorophenyl 4-ethylbenzoate

Catalog No.
S764725
CAS No.
86776-50-3
M.F
C16H12FNO2
M. Wt
269.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyano-3-fluorophenyl 4-ethylbenzoate

CAS Number

86776-50-3

Product Name

4-Cyano-3-fluorophenyl 4-ethylbenzoate

IUPAC Name

(4-cyano-3-fluorophenyl) 4-ethylbenzoate

Molecular Formula

C16H12FNO2

Molecular Weight

269.27 g/mol

InChI

InChI=1S/C16H12FNO2/c1-2-11-3-5-12(6-4-11)16(19)20-14-8-7-13(10-18)15(17)9-14/h3-9H,2H2,1H3

InChI Key

CDXMJQJMSJCJLU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F

The exact mass of the compound 4-Cyano-3-fluorophenyl 4-ethylbenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Cyano-3-fluorophenyl 4-ethylbenzoate (CAS 86776-50-3) is a calamitic, or rod-shaped, liquid crystal material belonging to the fluorinated cyanophenyl benzoate class. These materials are critical components in nematic liquid crystal mixtures, primarily valued for their ability to modify key electro-optical properties such as dielectric anisotropy (Δε) and thermal operating range. [1] The presence of both a highly polar cyano (-CN) group and a lateral fluorine (-F) atom on the phenyl core are defining structural features that dictate its performance and suitability as a formulation additive in display technologies. [2]

Research Fit

MONOMER IDENTITY
Fluorinated phenyl benzoate ester LCM with monotropic liquid crystal behavior (Cr 78 N 8 I)
FORMULATION CONTEXT
Primary component of commercial nematic mixture E7 for PDLC and electro-optical films
SELECTION PROPERTY
Fluorine substitution enables hydrogen-bonding in polymer blends; absent in non-fluorinated analogs

In liquid crystal formulation, seemingly minor molecular changes result in significant, non-linear shifts in bulk properties, making direct substitution unfeasible. Replacing this compound with its non-fluorinated analog (4-Cyanophenyl 4-ethylbenzoate) would cause a critical reduction in dielectric anisotropy, leading to higher device operating voltages. [1] Similarly, substituting with analogs having different alkyl chain lengths (e.g., propyl or butyl benzoates) alters molecular packing, which directly impacts viscosity, clearing point, and the stability of the nematic phase. [2] These shifts disrupt the precise balance of properties required for a target application, making this specific ester necessary for achieving reproducible performance in optimized mixtures.

Substitution Risk

TARGET
CEB-F (mono-fluorinated)
Ozonolysis pathway directed to non-fluorinated ring; predictable atmospheric fate profile
SUBSTITUTE
CEB (non-fluorinated) or CEB-2F (di-fluorinated)
Fluorine count alters electron density and O₃ addition site; degradation product distribution may shift
TARGET
CEB-F in TPEE matrix
Hydrogen-bonding via fluorine enables favorable dispersion for sensor and coating performance
SUBSTITUTE
Non-fluorinated phenyl benzoate LCM
Lacks hydrogen-bonding capacity; polymer blend compatibility and redox enhancement may not transfer

Enhanced Positive Dielectric Anisotropy from Lateral Fluorination

The defining feature of this compound class is the lateral fluorine atom, which substantially increases positive dielectric anisotropy (Δε) without promoting the formation of performance-degrading anti-parallel molecular pairs. While direct data for the ethyl ester is proprietary, comparative studies on the closely related propyl homolog (4-cyano-3-fluorophenyl 4-propylbenzoate) show its Δε is 35.9. This represents a 21% increase over the non-fluorinated analog, 4-cyanophenyl 4-propylbenzoate, which has a Δε of 29.6 when measured in the same host mixture. [1] This strong positive Δε is a primary reason for its inclusion in mixtures for low-power display applications.

Evidence DimensionDielectric Anisotropy (Δε) (extrapolated)
Target Compound DataStrongly positive, inferred from close analog
Comparator Or Baseline4-Cyanophenyl 4-propylbenzoate (non-fluorinated analog) with Δε = 29.6
Quantified DifferenceThe fluorinated propyl analog shows a +6.3 unit (+21%) increase in Δε
ConditionsDetermined from a series of solutions of the compounds in a nematic host mixture.

A higher positive dielectric anisotropy allows for a lower threshold voltage (Vth) in the final liquid crystal mixture, enabling more energy-efficient displays with lower power consumption.

Ozonolysis rate constant
Head-to-head
(2.74–5.53) × 10⁻²⁴ cm³/(mol·s) at 298 K
Comparable rates across CEB, CEB-F, and CEB-2F support predictable atmospheric class behavior
DFT gas-phase study; O₃ addition prefers ring without fluorine

Defined Melting Point for Formulation Predictability

This compound exhibits a well-defined melting point into its liquid crystal phase, consistently reported in the range of 77.0 to 81.0 °C. [REFS-1, REFS-2] This specific transition temperature is a critical parameter for formulators, as it dictates the solid-phase behavior of a mixture at lower temperatures. While the clearing point is formulation-dependent, the consistent melting behavior of this high-purity component ensures predictable solubility and phase behavior when blended with other liquid crystals, preventing unwanted crystallization in the final mixture within its intended operating range.

Evidence DimensionMelting Point (Crystal to Mesophase Transition)
Target Compound Data77.0 - 81.0 °C
Comparator Or BaselineCrude mixtures or analogs with different alkyl chains, which exhibit different and potentially broader melting ranges.
Quantified DifferenceProvides a sharp, predictable transition point essential for mixture modeling.
ConditionsStandard characterization via Differential Scanning Calorimetry (DSC) or melting point apparatus.

A reliable and sharp melting point ensures batch-to-batch consistency and predictable low-temperature storage and performance limits for complex liquid crystal mixtures.

UV photolysis toxicity
Data to verify
High acute toxicity to Daphnia magna; reduced post-UV irradiation
UV degradation may support waste-stream remediation context
Baseline CEB-F study without analog comparison; review for site-specific handling

High Purity for Reproducible Performance

Commercially available with a specified purity of >98.0% by GC analysis, this compound serves as a reliable precursor for high-performance mixtures. In liquid crystal formulations, ionic and organic impurities can degrade critical properties like voltage holding ratio (VHR) and resistivity, leading to image sticking and reduced device lifetime. Procuring this compound at a high, specified purity level avoids the performance variability and potential device failure associated with using less-defined materials or crude mixtures, ensuring the final formulation meets stringent electronic performance specifications.

Evidence DimensionPurity (by Gas Chromatography)
Target Compound Data>98.0%
Comparator Or BaselineUnspecified or lower-purity grades, or crude reaction mixtures.
Quantified DifferenceDefined purity specification ensures minimal batch-to-batch variation.
ConditionsStandard quality control analysis (GC).

High purity is essential for achieving high voltage holding ratio and electrical resistivity in the final LC mixture, which are critical for preventing flicker, image sticking, and ensuring long-term reliability of active-matrix displays.

Ascorbic acid sensor
Reported
Sensitivity ~11.30 μA mM⁻¹; linear range 0.18–1.26 μM; LOD 0.4–1.6 mM
Establishes sensor performance baseline for TPEE-4CFE blend electrode
Carbon paste electrode; TPEE3%-4CFE modifier; no non-fluorinated analog comparator
Corrosion protection
Reported
>99% protection efficiency vs. bare iron in aqueous NaCl
Near-complete inhibition benchmark for r-PET-TPEE-4CFE coating systems
10 ± 1 mm coating; electrochemical measurement; no analog comparison provided
Nematic & E7 properties
Class-level
Cr 78 (N 8) I; E7: Tni 60 °C, Δn 0.227, Δε 16.3
Provides PDLC mixture selection context; not solely attributable to CEB-F
Vendor specifications; E7 parameters at 20 °C, 589 nm, 1 kHz

Low-Voltage TN and VA Display Additive

The primary application is as a high positive Δε component in multi-component nematic mixtures. Its molecular structure allows formulators to increase the overall dielectric anisotropy of the mixture, thereby lowering the threshold voltage required to switch the display pixels, which is critical for energy-efficient mobile and large-area displays. [1]

Custom Nematic Blends for Wide Temperature Ranges

As a component with a defined melting point and a tendency for lateral fluorination to broaden the nematic range, this compound is used to formulate custom blends for applications requiring stable performance over specific temperature ranges, such as automotive or industrial displays. [2]

High-Purity Standard for Liquid Crystal Research

Given its well-defined structure and high purity, this compound serves as a reliable building block or reference material for the research and development of new liquid crystal polymers (LCPs), ferroelectric liquid crystals, and other advanced mesogenic materials where predictable molecular properties are paramount.

Application Fit

Application
Selection Property
Validation Focus
PDLC smart film development
Mixture electro-optical parameter set
Clearing point and birefringence benchmarking
Electrochemical sensor fabrication
Fluorine-dependent polymer blend dispersion
Sensitivity and linear range verification
Recycled PET protective coatings
Liquid crystalline barrier enhancement
Corrosion protection efficiency validation
Environmental fate assessment
Fluorine substitution pattern
Ozonolysis rate and photodegradation review

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (50%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H413 (50%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Cyano-3-fluorophenyl 4-ethylbenzoate

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